molecular formula C7H6Cl2N2O B2660918 (2,6-Dichlorophenyl)urea CAS No. 41146-42-3

(2,6-Dichlorophenyl)urea

Cat. No. B2660918
CAS RN: 41146-42-3
M. Wt: 205.04
InChI Key: OODROUUHJQWALW-UHFFFAOYSA-N
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Description

“(2,6-Dichlorophenyl)urea” is a chemical compound that falls under the category of urea derivatives . It’s important to note that there are various urea derivatives, and their properties can vary significantly .


Synthesis Analysis

The synthesis of urea derivatives, including “(2,6-Dichlorophenyl)urea”, often involves the condensation of an amine with an isocyanate, or the coupling of amines with phosgene or a phosgene equivalent . A research paper describes a method for the construction of symmetrical diaryl ureas by triphosgene in the presence of triethylamine .


Chemical Reactions Analysis

Urea and its derivatives undergo various chemical reactions. For instance, the decomposition of urea has been studied extensively, with kinetic and thermodynamic data derived from thermogravimetric (TG) analysis and differential scanning calorimetry (DSC) .

Scientific Research Applications

  • Molecular Conformation and Stability :

    • Yan et al. (2007) studied the molecular structure of a compound closely related to (2,6-Dichlorophenyl)urea, noting the planarity between certain phenyl rings and the urea group, and highlighting the presence of intramolecular hydrogen bonds that stabilize the molecular conformation (Yan et al., 2007).
  • Chemical Analysis and Environmental Monitoring :

    • Gatidou et al. (2005) developed a method for determining the presence of (2,6-Dichlorophenyl)urea and similar compounds in seawater, highlighting its utility in monitoring environmental contamination (Gatidou et al., 2005).
  • Antimicrobial and Anticancer Properties :

    • Scozzafava et al. (2001) investigated substituted urea derivatives, including those related to (2,6-Dichlorophenyl)urea, for their antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential applications in designing novel drugs (Scozzafava et al., 2001).
    • Figarola et al. (2012) explored the anti-cancer activities of novel dichlorophenyl urea compounds, showing their effectiveness in inhibiting the proliferation of leukemia cells by inducing cell cycle arrest, differentiation, and apoptosis (Figarola et al., 2012).
  • Analytical Chemistry and Compound Synthesis :

    • Yan et al. (2008) focused on the synthesis and crystal structure of a compound incorporating elements of (2,6-Dichlorophenyl)urea, contributing to the understanding of molecular interactions and stability in similar compounds (Yan et al., 2008).
    • Kanawati et al. (2009) provided insights into the fragmentation pathways of diuron, a phenyl urea herbicide, through a combined experimental and computational investigation, which is relevant for understanding the chemical behavior of (2,6-Dichlorophenyl)urea and related compounds (Kanawati et al., 2009).
  • Potential Applications in Decontamination :

    • Ahmed et al. (2011) studied N,N′-dichloro-bis[2,4,6-trichlorophenyl]urea for its use as a chemical decontaminant, indicating possible applications for (2,6-Dichlorophenyl)urea in similar contexts (Ahmed et al., 2011).

Safety and Hazards

Urea and its derivatives can pose certain safety hazards. For instance, they may cause skin irritation, serious eye irritation, and respiratory irritation. They can also be toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Urea derivatives, including “(2,6-Dichlorophenyl)urea”, have potential applications in various fields. For instance, they have been studied as potential antimicrobial agents . Additionally, biocatalysis is being explored for the production of drugs with an emphasis on green chemistry .

properties

IUPAC Name

(2,6-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODROUUHJQWALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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